Prop-2-en-1-yl 2-ethenylbenzoate

Description

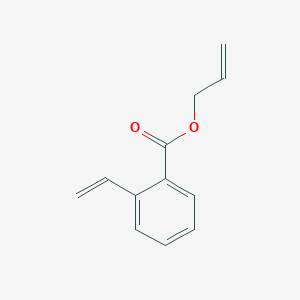

Prop-2-en-1-yl 2-ethenylbenzoate is an ester compound characterized by a benzoate backbone substituted with an ethenyl group at the 2-position and a propenyl (allyl) group at the ester oxygen. Esters of this type are frequently employed in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and functional versatility.

Properties

CAS No. |

67653-79-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

prop-2-enyl 2-ethenylbenzoate |

InChI |

InChI=1S/C12H12O2/c1-3-9-14-12(13)11-8-6-5-7-10(11)4-2/h3-8H,1-2,9H2 |

InChI Key |

ISPIWRVSEQJUHG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-ethenylbenzoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-ethenylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Prop-2-en-1-yl 2-ethenylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-ethenylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate)

- Chemical Formula : C₁₁H₁₂O₂ (CAS 61499-22-7) .

- Key Differences: Unlike Prop-2-en-1-yl 2-ethenylbenzoate, Chavicyl Acetate features an acetate group instead of a benzoate and a para-substituted propenylphenyl moiety.

- Applications : Used in flavor and fragrance industries due to its spicy odor profile .

2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-Dichlorobenzoate

- Key Differences : Incorporates a methoxy group and dichlorobenzoate substituents, enhancing electron-withdrawing effects. The dihedral angle between benzene rings (73.6°) indicates steric hindrance, which may influence crystallinity and pharmaceutical activity .

- Applications: Synthesized as a eugenol derivative for evaluating medicinal properties .

Functional Group Variations

Ethyl 2-(2-Chloroprop-2-enyl)benzoate

Prop-2-en-1-yl N-Phenylcarbamate

- Key Differences : Replaces the benzoate ester with a carbamate group, altering hydrogen-bonding capabilities and hydrolytic stability. Carbamates are generally more resistant to enzymatic degradation, making them suitable for agrochemical applications .

- Applications : Used in pesticides and herbicides for selective crop protection .

Substituent Effects on Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O₂ (Inferred) | 2-Ethenyl, propenyl ester | ~188.22 | High conjugation potential, unsaturated bonds |

| Chavicyl Acetate | C₁₁H₁₂O₂ | 4-Propenyl, acetate | 176.21 | Volatile, spicy odor |

| 2,4-Dichlorobenzoate derivative | C₁₉H₁₆Cl₂O₃ | Methoxy, dichloro | ~363.24 | High steric hindrance, pharmaceutical potential |

| Ethyl 2-(2-chloroprop-2-enyl)benzoate | C₁₂H₁₃ClO₂ | Chloro, ethyl ester | 224.68 | Electrophilic reactivity, GHS-regulated |

Hydrogen Bonding and Crystallography

While crystallographic data for this compound is absent, related compounds like the 2,4-dichlorobenzoate derivative exhibit distinct dihedral angles (73.6°) between aromatic rings, influencing packing efficiency and solubility . Hydrogen bonding in esters typically involves carbonyl oxygen interactions, but the ethenyl group may introduce π-π stacking, altering solid-state behavior compared to carbamates or chloro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.